Dopamine Transporter (DAT) Affinity: Single-Concentration IC50 vs. Clinically Relevant Tropane Ligands
In a competitive binding assay using cloned human DAT expressed in CHO cells, CAS 775315‑03‑2 (ChEMBL675998) displayed an IC50 of 139 nM [1]. This value is approximately 50‑fold weaker than the high‑affinity DAT binding of β‑CFT (IC50 2.62 nM) and roughly 90‑fold weaker than the rhenium‑tropane complex TROTEC‑1 (IC50 1.5 nM) measured in the same publication series [2]. The data indicate that the adamantane‑chloroacetamide scaffold currently provides only moderate DAT engagement, which may be advantageous for applications requiring lower transporter occupancy or reduced off‑target saturation.
| Evidence Dimension | DAT binding affinity (IC50) |
|---|---|
| Target Compound Data | 139 nM (CAS 775315‑03‑2, ChEMBL675998) |
| Comparator Or Baseline | β‑CFT: IC50 2.62 nM (high‑affinity site); TROTEC‑1 (complex 4): IC50 1.5 nM |
| Quantified Difference | ~50‑fold weaker vs. β‑CFT; ~90‑fold weaker vs. TROTEC‑1 |
| Conditions | Cloned human DAT, CHO cell membranes, competitive binding assay (ChEMBL_61516) |
Why This Matters
The moderate affinity differentiates this scaffold from ultra‑high‑affinity tropane probes, potentially making it a lower‑occupancy starting point for neurological agent design where sub‑nanomolar binding is undesirable.
- [1] BindingDB. Entry 50036673: ChEMBL_61516 (CHEMBL675998). IC50 139 nM, Sodium-dependent dopamine transporter. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50036673&ki_result_id=50054772 (accessed 2026-05-02). View Source
- [2] Hoepping, A., et al. TROTEC-1: a new high-affinity ligand for labeling of the dopamine transporter. J. Med. Chem. 1998, 41, 4429–4432 (Table 1: β‑CFT DAT IC50 2.62 nM; TROTEC‑1 IC50 1.5 nM). DOI: 10.1021/jm981008a. View Source
